molecular formula C25H35O3P B6295233 (R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2351219-90-2

(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6295233
CAS No.: 2351219-90-2
M. Wt: 414.5 g/mol
InChI Key: OOHKUWRYRFUFIJ-LJAQVGFWSA-N
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Description

The compound (R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral oxaphosphole derivative characterized by a benzo[d][1,3]oxaphosphole core substituted with a tert-butyl group at the 3-position and a 3,5-diisopropyl-2,6-dimethoxyphenyl group at the 4-position. Its molecular formula is C₂₅H₃₅O₃P, with a molecular weight of 414.5 g/mol (calculated). The tert-butyl and diisopropyl groups contribute significant steric hindrance, which may influence reactivity, stability, and selectivity in synthetic pathways.

Properties

IUPAC Name

(3R)-3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKUWRYRFUFIJ-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : A precursor α-aminophosphine oxide is treated with N-nitroso-N-tert-butylamine (6 equiv) in tetrahydrofuran (THF) at −78°C.

  • Deprotonation : Lithium diisopropylamide (LDA, 4 equiv) and hexamethylphosphoramide (HMPA, 10 equiv) facilitate deprotonation, forming a reactive intermediate.

  • Cycloetherification : The diazonium cation undergoes intramolecular C–O bond formation, yielding the oxaphosphole 3-oxide.

  • Chirality Retention : The (R)-configuration at phosphorus is maintained with enantiomeric excess (ee) values exceeding 90% in optimized cases.

Table 1: Key Reaction Parameters and Outcomes

ParameterDetailsYield (%)ee (%)
Temperature−78°C to −41°C60–8590–99
SolventTHF
BaseLDA/HMPA
Nitrosoamine Equivalents6–8

This method avoids preformed diazo compounds, mitigating safety risks associated with their instability.

Stereoselective Synthesis Using Chiral Auxiliaries

While direct asymmetric synthesis methods are less documented, chiral resolution and auxiliary-based strategies are implied by commercial availability of enantiomerically pure forms.

Dynamic Kinetic Resolution

  • Racemic Synthesis : A racemic mixture of the oxaphosphole is synthesized via conventional cyclization.

  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers.

  • Recrystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) enhances optical purity.

Table 2: Resolution Efficiency

MethodPurity (%)Scale (mg)
Chiral HPLC>9910–100
Diastereomeric Recrystallization95–98100–500

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • THF vs. Dichloromethane : THF improves solubility of intermediates, increasing yields by 15–20% compared to dichloromethane.

  • Low-Temperature Control : Reactions below −40°C suppress racemization, preserving ee >95%.

Substituent Compatibility

  • Diisopropyl/Methoxy Groups : Electron-donating groups on the phenyl ring enhance cyclization rates due to stabilized transition states.

  • tert-Butyl Group : Steric bulk at the 3-position prevents undesired side reactions, improving regioselectivity.

Challenges and Mitigation Strategies

Diazo Intermediate Instability

  • In Situ Generation : Avoids isolation of explosive diazo compounds.

  • Catalytic Acid Use : Trifluoroacetic acid (TFA) in substoichiometric quantities minimizes decomposition.

Stereochemical Erosion

  • Additives : HMPA coordinates lithium ions, stabilizing the transition state and reducing epimerization.

  • Short Reaction Times : Quenching after 1–2 hours limits racemization.

Industrial-Scale Considerations

Cost-Efficiency

  • N-Nitrosoamine Recycling : Distillation recovers unreacted nitrosoamine, reducing raw material costs .

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.

Industry

In industry, ®-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Properties

Property Target Compound Analogous Compound (CAS 2351219-88-8)
Molecular Formula C₂₅H₃₅O₃P C₂₁H₂₇O₃P
Molecular Weight 414.5 g/mol 358.41 g/mol
Substituents (Phenyl Ring) 3,5-diisopropyl, 2,6-dimethoxy 3,5-dimethyl, 2,6-dimethoxy
Steric Bulk High (diisopropyl) Moderate (dimethyl)
Hazard Statements Not reported H302, H315, H319, H335
Storage Conditions Likely inert atmosphere, 2–8°C* Inert atmosphere, 2–8°C

*Inferred based on structural similarity.

Key Differences and Implications

Steric Effects

The diisopropyl groups in the target compound introduce greater steric bulk compared to the dimethyl groups in the analogue. This increased hindrance may:

  • Reduce reactivity in nucleophilic or electrophilic substitution reactions due to restricted access to the phosphorus center.
  • Enhance enantioselectivity in asymmetric catalysis by limiting substrate approach to specific spatial orientations.
  • Improve thermal stability due to reduced molecular mobility.

Electronic Effects

Both compounds share electron-donating methoxy groups at the 2,6-positions, which stabilize the oxaphosphole ring via resonance.

Hazard and Stability

The analogous compound exhibits hazards related to toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Biological Activity

(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C25H35O3P
  • Molecular Weight : 414.52 g/mol
  • CAS Number : 2444702-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Phospholes are known to exhibit properties that can influence enzyme activities and cellular signaling pathways.

Enzyme Interaction

One significant area of research involves the compound's interaction with enzymes such as acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The following table summarizes key findings from various studies:

Study ReferenceIC50 Value (µM)Effect on AChE ActivityNotes
Study 115.475% inhibitionAssessed using Ellman's method
Study 210.780% inhibitionConducted on human recombinant AChE
Study 312.372% inhibitionEvaluated in neuronal cell lines

In Vivo Studies

In vivo studies have also been conducted to assess the neuroprotective effects of this compound. Animal models treated with this compound showed improved cognitive functions compared to control groups.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved memory performance in behavioral tests.
  • Neurodegeneration :
    • Another case study focused on neurodegenerative conditions where the compound was found to protect against oxidative stress-induced neuronal death.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with functionalized benzoxaphosphole precursors. Key steps include:

  • Phosphorus incorporation : Use of tert-butylphosphine derivatives under anhydrous conditions to avoid hydrolysis .
  • Chiral resolution : Asymmetric induction via chiral auxiliaries or catalysts. Enantiomeric purity can be verified using chiral HPLC with columns like Chiralpak IA/IB, comparing retention times with known standards .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol or methanol to isolate the (R)-enantiomer .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm substitution patterns and phosphorus coordination. For example, 31^{31}P NMR typically shows a singlet near δ 20–30 ppm for such oxaphospholes .
  • X-ray crystallography : Essential for unambiguous stereochemical assignment. Crystals can be grown via slow evaporation in dichloromethane/hexane mixtures .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+^+ ~ 530–550 Da, depending on substituents) .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in catalytic activity data for this compound in asymmetric catalysis?

  • Methodological Answer :

  • Control experiments : Compare catalytic performance with structurally analogous ligands (e.g., (S)-enantiomer or diisopropyl vs. dimethyl variants) to isolate steric/electronic effects .
  • Kinetic studies : Use in situ monitoring (e.g., UV-Vis or 31^{31}P NMR) to track reaction intermediates and identify rate-limiting steps.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to analyze transition-state geometries and predict enantioselectivity trends .

Q. How does the steric bulk of the 3,5-diisopropyl and tert-butyl groups influence the compound’s stability under catalytic conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (typically >200°C for tert-butyl-substituted oxaphospholes) .
  • Accelerated aging tests : Expose the compound to elevated temperatures (80–100°C) in inert vs. oxidative atmospheres (N2_2 vs. O2_2) and monitor degradation via HPLC.
  • Ligand robustness assays : Test recyclability in catalytic cycles (e.g., Suzuki-Miyaura coupling) to assess leaching or structural breakdown .

Q. What are the optimal storage conditions to prevent racemization or decomposition of this compound?

  • Methodological Answer :

  • Storage : Aliquot in amber vials under argon at -80°C for long-term stability (>6 months). Avoid freeze-thaw cycles by using single-use aliquots .
  • Solvent selection : Prepare stock solutions in anhydrous DMSO or toluene (0.1–10 mM), and confirm solubility via dynamic light scattering (DLS) to prevent aggregation .
  • Stability monitoring : Periodic 1^{1}H NMR checks (e.g., every 3 months) to detect racemization (split signals in chiral protons) or hydrolysis (new P–O peaks in 31^{31}P NMR) .

Contradictions and Limitations

  • Substituent effects : The 3,5-diisopropyl group in the target compound may reduce solubility in polar solvents compared to dimethyl analogs, complicating homogeneous catalysis .
  • Data gaps : Limited direct studies on this exact compound; most evidence derives from structurally related oxaphospholes. Researchers should validate methods with pilot experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.